Sodium 2-((4-(diethylamino)phenyl)azo)benzoate

CAS No.: 82065-82-5

Cat. No.: VC18447922

Molecular Formula: C17H18N3NaO2

Molecular Weight: 319.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82065-82-5 |

|---|---|

| Molecular Formula | C17H18N3NaO2 |

| Molecular Weight | 319.33 g/mol |

| IUPAC Name | sodium;2-[[4-(diethylamino)phenyl]diazenyl]benzoate |

| Standard InChI | InChI=1S/C17H19N3O2.Na/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22);/q;+1/p-1 |

| Standard InChI Key | YXMJFRIGFACAPU-UHFFFAOYSA-M |

| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+] |

Introduction

Chemical Structure and Nomenclature

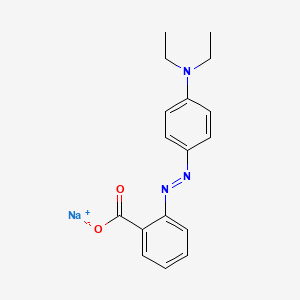

The compound’s systematic IUPAC name, sodium 2-((4-(diethylamino)phenyl)azo)benzoate, reflects its ortho-substituted azo linkage. The molecular formula is C₁₇H₁₈N₃NaO₂, with an average molecular mass of 343.34 g/mol. Key structural features include:

-

A benzoate anion substituted at the 2-position with an azo group.

-

A 4-diethylaminophenyl group attached to the azo nitrogen.

-

A sodium counterion balancing the carboxylate charge.

The ortho substitution creates steric hindrance between the azo group and the carboxylate, reducing planarity compared to para-substituted analogues like sodium 4-((4-(dimethylamino)phenyl)azo)benzoate . This distortion impacts conjugation efficiency, leading to distinct absorption profiles .

Synthesis and Manufacturing

Diazotization and Coupling

The synthesis follows classical azo dye methodology, involving:

-

Diazotization: Treatment of 4-diethylaminoaniline with nitrous acid (HNO₂) in acidic medium (HCl) at 0–5°C to form the diazonium salt.

-

Coupling: Reaction of the diazonium salt with 2-hydroxybenzoic acid in alkaline conditions. The ortho position of the hydroxyl group directs azo linkage to the 2-position of the benzoate .

-

Neutralization: Conversion to the sodium salt using NaOH.

Reaction Scheme:

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water mixtures. Characterization methods include:

-

UV-Vis Spectroscopy: λₘₐₐ ≈ 480–520 nm (shifted bathochromically compared to para analogues due to reduced conjugation) .

-

¹H NMR: Signals for diethylamino protons (δ 1.2–1.4 ppm, triplet; δ 3.4–3.6 ppm, quartet), aromatic protons (δ 6.8–8.2 ppm), and carboxylate (absent due to deprotonation).

-

Elemental Analysis: Confirms C, H, N, and Na content.

Physical and Chemical Properties

Thermodynamic Properties

Spectral Characteristics

-

UV-Vis Absorption: Broad absorption band in the visible range (λₘₐₐ ~500 nm), typical of azo chromophores. The ortho substitution reduces π-conjugation, leading to a hypsochromic shift compared to para isomers .

-

Fluorescence: Non-fluorescent due to efficient non-radiative decay via azo group rotation .

Reactivity

-

pH Sensitivity: The diethylamino group (pKa ~3.5) protonates under acidic conditions, altering electron distribution and causing spectral shifts .

-

Photoresponsiveness: Undergoes reversible trans-cis isomerization under UV light, though steric hindrance in the ortho configuration slows isomerization kinetics .

Applications and Industrial Relevance

Textile Dyeing

The sodium salt form enhances water solubility, making it suitable for dyeing cellulose fibers (e.g., cotton). Its ortho configuration improves wash-fastness but reduces color intensity compared to para dyes .

Biochemical Probes

-

FRET Quencher: The non-fluorescent nature and broad absorption make it a candidate for Förster resonance energy transfer (FRET) as a quencher, analogous to Dabcyl derivatives .

-

pH Indicators: Protonation-dependent color changes enable use in optical pH sensors.

Photoresponsive Materials

Incorporation into liquid crystalline polymers (as in ) could enable light-driven actuation, though steric effects may limit mesophase stability.

Comparative Analysis with Para-Substituted Analogues

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume